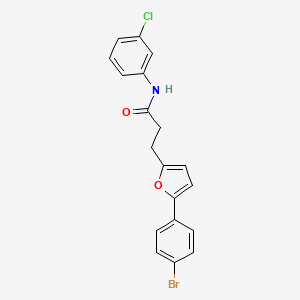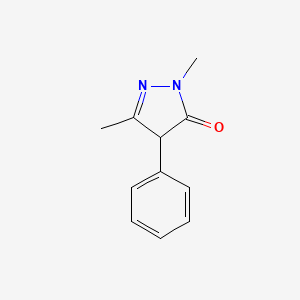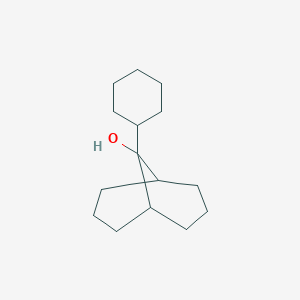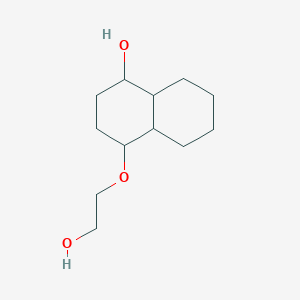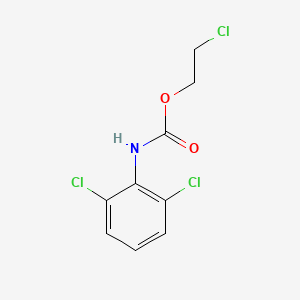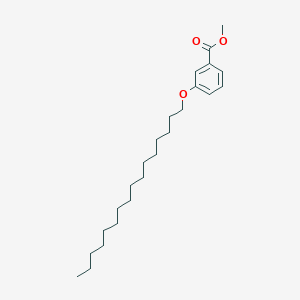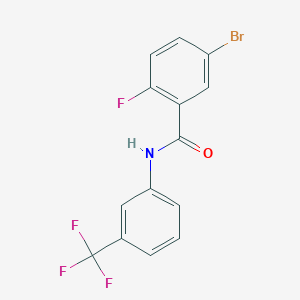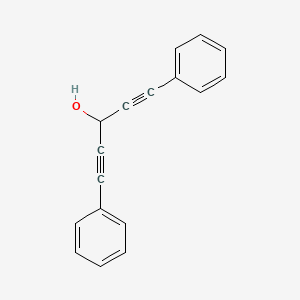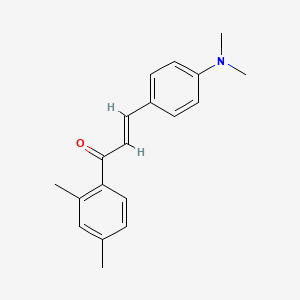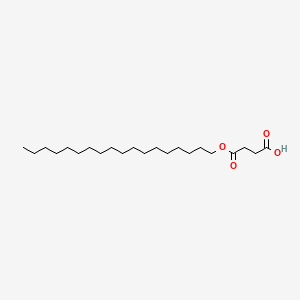
Monostearyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monostearyl succinate is an ester derived from succinic acid and stearyl alcohol. It is a white or almost white, odorless, and tasteless powder that is soluble in water and alcohol. This compound is widely used in various industries, including pharmaceuticals, food, and cosmetics, due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of monostearyl succinate involves the esterification of succinic acid with stearyl alcohol. The reaction typically occurs in the presence of an organic alkaline catalyst, such as sodium hydroxide, which helps to lower the reaction temperature and increase the yield of the product. The reaction can be represented as follows:
Succinic Acid+Stearyl AlcoholNaOHMonostearyl Succinate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-quality raw materials and strict quality control measures to ensure the purity of the final product. The process includes the esterification reaction, followed by purification and drying to obtain the final powder form.
Analyse Des Réactions Chimiques
Types of Reactions
Monostearyl succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce succinic acid derivatives, while reduction can yield stearyl alcohol derivatives .
Applications De Recherche Scientifique
Monostearyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in cellular metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used as a lubricant and anti-adherent in pharmaceutical formulations, as well as a coating agent in tablet formulations .
Mécanisme D'action
The mechanism by which monostearyl succinate exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with cellular membranes and enzymes, influencing cellular processes such as metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Monostearyl succinate can be compared with other similar compounds, such as:
Maleic Acid: The cis isomer of fumaric acid, used in similar applications but with different chemical properties.
Succinic Acid: A related dicarboxylic acid with similar industrial applications.
Dimethyl Fumarate: An ester of fumaric acid with therapeutic applications in multiple sclerosis and psoriasis
Propriétés
Numéro CAS |
2944-11-8 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h2-20H2,1H3,(H,23,24) |
Clé InChI |
NNFVBMSZYDDWSM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



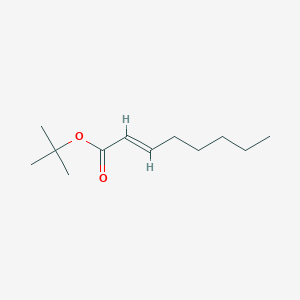
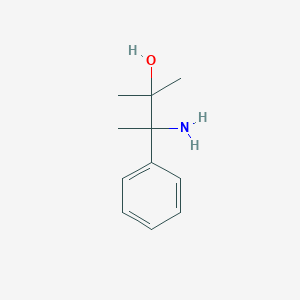
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
